molecular formula C28H31ClN2O3 B5181735 Propyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 5706-71-8

Propyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5181735
CAS No.: 5706-71-8
M. Wt: 479.0 g/mol
InChI Key: VPDZIEPLPHDLPN-UHFFFAOYSA-N
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Description

Propyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Substitution reactions: Introduction of the 4-chlorophenyl and 4-(dimethylamino)phenyl groups through nucleophilic aromatic substitution.

    Esterification: The carboxylate group can be introduced via esterification reactions using appropriate alcohols and acids.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and dimethylamino groups.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of organic semiconductors.

Biology

    Antimicrobial Agents: Many quinoline derivatives exhibit antimicrobial properties.

    Anticancer Agents: Some compounds in this class are studied for their potential anticancer activities.

Medicine

    Pharmaceuticals: Quinoline derivatives are key components in various drugs, including antimalarials and antibiotics.

Industry

    Dyes and Pigments: These compounds are used in the production of dyes and pigments due to their vibrant colors.

Mechanism of Action

The mechanism of action of Propyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate likely involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways can vary depending on the biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug.

    Quinidine: Used as an antiarrhythmic agent.

    Cinchonine: Another quinoline derivative with medicinal properties.

Uniqueness

Propyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate may have unique properties due to the specific substituents on the quinoline core, which can influence its biological activity and chemical reactivity.

Biological Activity

Propyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, which include anticancer and anti-inflammatory properties. This article explores its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C28H31ClN2O3
  • Molecular Weight : 474.01 g/mol

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets. The quinoline core structure is known for its ability to interact with enzymes and receptors involved in critical biological pathways.

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer progression and inflammation.
  • Receptor Binding : It may also bind to receptors that modulate cellular signaling pathways.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. This compound has shown promising results in various in vitro studies:

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)22.54
A549 (lung cancer)5.97
HepG2 (liver cancer)23.31

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

Anti-inflammatory Activity

The compound's structural features suggest it may also possess anti-inflammatory properties. In studies involving inflammatory models, quinoline derivatives have been shown to reduce pro-inflammatory cytokines and inhibit pathways associated with inflammation.

Case Studies

  • In Vitro Studies : A study demonstrated that the compound exhibited significant cytotoxicity against MCF-7 and A549 cell lines compared to standard chemotherapeutic agents like doxorubicin.
  • Molecular Docking Studies : Computational studies have indicated strong binding affinities for the target enzymes involved in cancer metabolism and inflammation pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other quinoline derivatives is essential:

Compound NameActivity TypeIC50 (µM)Reference
ChloroquineAntimalarial0.1
QuinidineAntiarrhythmic0.5
DoxorubicinAnticancer0.05

This comparison highlights the varying potencies of similar compounds and positions our compound as a potential candidate for further development in anticancer therapy.

Properties

IUPAC Name

propyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31ClN2O3/c1-5-14-34-28(33)25-17(2)30-23-15-20(18-6-10-21(29)11-7-18)16-24(32)27(23)26(25)19-8-12-22(13-9-19)31(3)4/h6-13,20,26,30H,5,14-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDZIEPLPHDLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)N(C)C)C(=O)CC(C2)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386442
Record name ST50722508
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5706-71-8
Record name ST50722508
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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